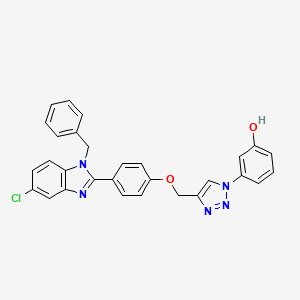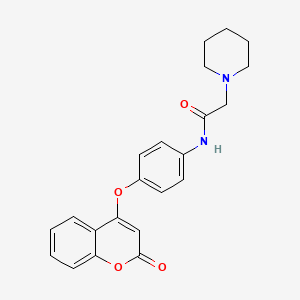
Tgf|A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tgf|A-IN-2 is a small molecule inhibitor that targets the transforming growth factor beta (TGF-β) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β signaling is associated with several diseases, including cancer, fibrosis, and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tgf|A-IN-2 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including solvent displacement methods and the use of biocompatible and biodegradable polymers like poly (D,L-lactide-co-glycolide) (PLGA) for drug delivery systems .
Analyse Chemischer Reaktionen
Types of Reactions: Tgf|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their biological activity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Tgf|A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the TGF-β signaling pathway and its role in cellular processes. In biology, it helps in understanding the mechanisms of cell growth, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like cancer, fibrosis, and cardiovascular diseases . In the industry, it is used in the development of drug delivery systems and nanostructured films for wound healing .
Wirkmechanismus
Tgf|A-IN-2 exerts its effects by inhibiting the TGF-β signaling pathway. It binds to the TGF-β receptors, preventing the activation of downstream signaling molecules like Smad2/3. This inhibition disrupts the transcription of target genes involved in cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the TGF-β type I and type II receptors, Smad proteins, and various kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Tgf|A-IN-2 include other TGF-β inhibitors like TGF-β1, TGF-β2, and TGF-β3. These compounds share structural similarities and target the same signaling pathway .
Uniqueness: What sets this compound apart from other similar compounds is its high selectivity and potency in inhibiting the TGF-β signaling pathway. This makes it a promising candidate for therapeutic applications, particularly in diseases where TGF-β signaling plays a critical role .
Eigenschaften
Molekularformel |
C22H22N2O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[4-(2-oxochromen-4-yl)oxyphenyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C22H22N2O4/c25-21(15-24-12-4-1-5-13-24)23-16-8-10-17(11-9-16)27-20-14-22(26)28-19-7-3-2-6-18(19)20/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,23,25) |
InChI-Schlüssel |
PHLACHIKRYAJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


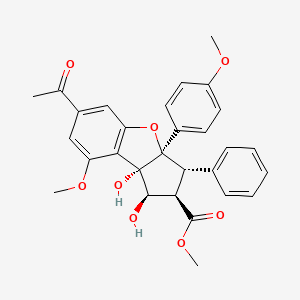
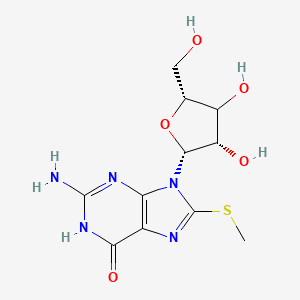
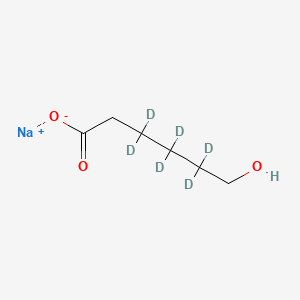
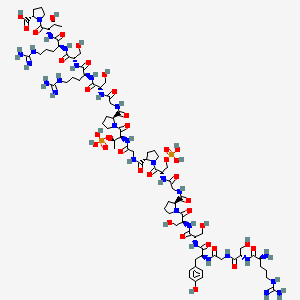
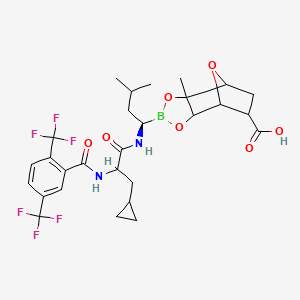
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
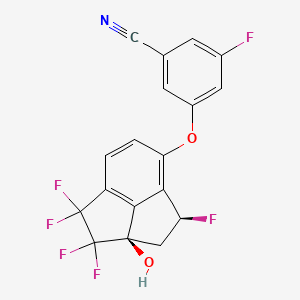
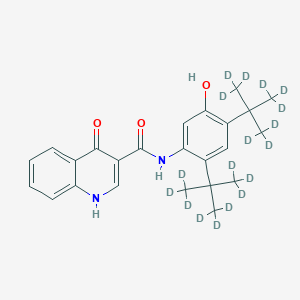


![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
